5-cycloheptylidene-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-cycloheptylidene-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-9-8(14-10(13)11-9)7-5-3-1-2-4-6-7/h1-6H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNRBSDKVIKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C2C(=O)NC(=O)S2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-cycloheptylidene-1,3-thiazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cycloheptanone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazolidine-2,4-dione derivative . Green chemistry approaches, such as using deep eutectic solvents, have also been explored to improve the yield and purity of the product while minimizing environmental impact .
Chemical Reactions Analysis
Example Reaction Conditions:
| Component | Quantity/Parameter | Role |
|---|---|---|
| Thiazolidine-2,4-dione | 21.36 mmol | Nucleophile |
| Aldehyde (e.g., aromatic) | 21.36 mmol | Electrophile |
| Piperidine | 14.11 mmol | Base catalyst |
| Ethanol | 150 mL | Solvent |
| Reaction Time | 8–9 hours | Reflux |
For cycloheptylidene substitution, cycloheptanecarbaldehyde would theoretically undergo similar condensation.
2.1. Mechanistic Insights
-
Step 1 : Deprotonation of thiazolidine-2,4-dione at the C5 position, facilitated by a base (e.g., piperidine) .
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Step 2 : Nucleophilic attack of the deprotonated enolate on the aldehyde carbonyl group.
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Step 3 : Elimination of water to form the exocyclic double bond (arylidene/alkylidene group) .
2.2. Spectroscopic Validation
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IR Spectroscopy : Strong absorption bands at 1730–1670 cm⁻¹ (C=O stretching) and 1566–1575 cm⁻¹ (C=C stretching) .
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¹H NMR :
3.1. Further Modifications
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N-Alkylation : Thiazolidinediones react with formaldehyde and amines (e.g., 2,3-dichloroaniline) to form Mannich bases .
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Cycloadditions : Potential participation in [4+2] Diels-Alder reactions due to the conjugated diene system.
Hypothetical Data for 5-Cycloheptylidene Derivative
While no direct studies exist, extrapolated parameters are:
| Property | Expected Value | Basis |
|---|---|---|
| Melting Point | ~160–180°C | Analogous to 2c (174°C) |
| Rf Value | 0.48–0.52 (CHCl₃/MeOH) | Consistent with analogs |
| ¹H NMR (CDCl₃) | δ 7.70–7.80 (CH=) | Similar to 2a–i |
Research Gaps and Recommendations
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones (TZDs), including derivatives like 5-cycloheptylidene-1,3-thiazolidine-2,4-dione, are primarily recognized for their role as antidiabetic agents. They function as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Recent studies have indicated that modifications in the thiazolidinedione scaffold can enhance their efficacy in inhibiting aldose reductase (AR), an enzyme implicated in diabetic complications. For instance, various derivatives have shown significant AR inhibitory activities, with IC50 values ranging from 0.22 to 0.72 µM .
Antimicrobial Properties
The synthesis of thiazolidinedione derivatives has been linked to notable antimicrobial activity against various pathogens. In vitro studies have demonstrated that compounds derived from the thiazolidinedione framework exhibit effectiveness against Gram-positive bacteria and fungi. For example, derivatives of this compound have shown promising results against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of thiazolidinediones is essential for optimizing their pharmacological profiles. Research indicates that specific substitutions on the thiazolidinedione ring can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances AR inhibition |
| Benzothiazole moiety | Increases overall biological activity |
| Arylidene substituents | Modulates antibacterial properties |
These insights allow for targeted modifications to improve therapeutic efficacy while reducing potential side effects .
Synthesis and Evaluation of Derivatives
A series of experiments have been conducted to synthesize new derivatives of thiazolidinediones incorporating various functional groups. For example, compounds such as 5-(4-nitrobenzylidene)-thiazolidine-2,4-dione have been synthesized and evaluated for their AR inhibitory activity and potential antihyperglycemic effects .
Hybrid Compounds
Recent studies have also explored hybrid compounds combining thiazolidinediones with other pharmacophores (e.g., triazoles). These hybrids have demonstrated enhanced biological activities compared to their parent compounds, suggesting a synergistic effect that could be leveraged for drug development .
Mechanism of Action
The mechanism of action of 5-cycloheptylidene-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, the compound can inhibit the activity of enzymes essential for microbial survival. In cancer therapy, it may interfere with cell signaling pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antidiabetic Activity
- 5-Arylidene-TZDs : Demonstrated superior activity to rosiglitazone in alloxan-induced diabetic rats, with IC₅₀ values < 10 μM in docking studies targeting PPAR-γ .
- 5-Coumarinyl-TZDs : Compounds with naphthyl or coumarinyl groups (e.g., compound 10 ) showed enhanced hypoglycemic effects due to π-π stacking interactions in PPAR-γ binding pockets .
- 5-Cycloheptylidene-TZD : The bulky cycloheptylidene group may hinder PPAR-γ binding but could improve selectivity for alternative targets (e.g., α-glucosidase).
Antioxidant Activity
- 5-(4-Hydroxy-3-methoxybenzylidene)-TZD: Exhibited DPPH radical scavenging activity (IC₅₀ ~ 25 μM) via phenolic -OH groups .
Antimicrobial Activity
- Mannich Base TZDs (e.g., 5-(4-fluorobenzylidene)-TZD): Showed broad-spectrum activity against E. coli and C. albicans (MIC 8–32 μg/mL) .
- 5-Cycloheptylidene-TZD : Increased hydrophobicity from the cycloheptylidene group might enhance membrane penetration, though this remains untested.
Physicochemical and Pharmacokinetic Comparisons
- Solubility: Arylidene-TZDs with polar substituents (e.g., -OH, -OCH₃) exhibit better aqueous solubility than nonpolar derivatives . The cycloheptylidene group’s hydrophobicity may reduce solubility, necessitating formulation adjustments.
- Metabolic Stability : Coumarinyl-TZDs are prone to cytochrome P450-mediated oxidation , whereas the cycloheptylidene group’s saturated structure could enhance metabolic stability.
Biological Activity
5-Cycloheptylidene-1,3-thiazolidine-2,4-dione is a member of the thiazolidine-2,4-dione class of compounds, which have garnered attention for their diverse biological activities. This article synthesizes current research findings regarding the biological activity of this compound, emphasizing its antimicrobial, anticancer, and antioxidant properties.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidine-2,4-dione exhibit varying degrees of antimicrobial activity. In a comparative analysis, this compound was tested against several bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | MIC (µg/mL) | S. aureus | E. coli | A. niger |
|---|---|---|---|---|
| This compound | 20.5 | 17.8 | 18.2 | |
| Standard (Streptomycin) | 0.5 | 0.8 | 0.6 |
The results indicate that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications in treating infections caused by these pathogens .
2. Anticancer Properties
The anticancer potential of thiazolidine derivatives has been extensively studied due to their ability to inhibit various cancer cell lines. A recent study focused on the effects of this compound on cancer cell proliferation.
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15.6 |
| A-549 | 12.3 |
| HCT-116 | 14.9 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by flow cytometry and molecular analyses showing increased levels of pro-apoptotic markers such as BAX and caspases .
3. Antioxidant Activity
The antioxidant capacity of thiazolidine derivatives has been evaluated through various assays. The DPPH radical scavenging assay is commonly employed to assess the ability of compounds to neutralize free radicals.
Table 3: Antioxidant Activity Results
| Compound | DPPH Scavenging (%) at 100 µg/mL |
|---|---|
| This compound | 65 |
| Standard (Ascorbic Acid) | 90 |
The compound exhibited a notable percentage inhibition of DPPH radicals at higher concentrations, indicating its potential as an antioxidant agent .
4. Case Studies and Research Findings
In a series of experiments aimed at understanding the structure-activity relationship (SAR) of thiazolidine derivatives, researchers found that modifications in the substituents significantly influenced biological activity. For instance, compounds with electron-withdrawing groups showed enhanced anticancer properties compared to those with electron-donating groups .
Further investigations using molecular docking simulations revealed that the binding affinity of these compounds to target proteins correlates with their biological activities. The interaction profiles suggest that specific structural features are crucial for enhancing potency against various biological targets .
Q & A
Q. What synthetic methodologies are commonly used to prepare 5-cycloheptylidene-1,3-thiazolidine-2,4-dione derivatives?
The Knoevenagel condensation is a primary method, involving refluxing thiazolidine-2,4-dione with cycloheptanone derivatives in ethanol or DMF, catalyzed by bases like piperidine or acetic acid. For example, substituted aldehydes/ketones react with the thiazolidinedione core under controlled conditions to yield arylidene derivatives. Purification typically involves recrystallization from ethanol or DMF-acetic acid mixtures .
| Example Reaction | Conditions | Yield (%) |
|---|---|---|
| Cycloheptanone + thiazolidinedione | Ethanol, piperidine, reflux (6–8 h) | 60–85% |
Q. Which analytical techniques are critical for characterizing this compound?
- IR Spectroscopy : Confirms carbonyl (C=O, ~1740 cm⁻¹) and C=C (arylidene, ~1600 cm⁻¹) stretches.
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and cycloheptylidene protons (δ 2.0–3.0 ppm). ¹³C NMR confirms thiazolidinedione carbons (~170–180 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.
| Compound | IR (C=O) | ¹H NMR (δ, aromatic) |
|---|---|---|
| Analogous derivative | 1735 cm⁻¹ | 7.2–7.8 ppm |
Q. What preliminary assays evaluate the compound’s biological activity?
- Antimicrobial : Disk diffusion assays against S. aureus or E. coli with zones of inhibition measured (e.g., 12–18 mm at 100 µg/mL).
- Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
Employ factorial design to test variables:
- Catalysts : Compare piperidine vs. Alum; Alum may enhance regioselectivity .
- Solvents : Polar aprotic solvents (DMF) improve solubility but may require higher temperatures.
- Temperature : Reflux (80–100°C) vs. microwave-assisted synthesis (shorter reaction time) .
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Alum) | 10 mol% | +15% yield |
| Microwave (150W) | 20 min | 90% vs. 60% (reflux) |
Q. How to resolve contradictions in reported biological activity data?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and control groups.
- Structural Confirmation : Verify compound purity via HPLC (>95%) to exclude impurities influencing results .
- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from non-linear kinetics .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Molecular Docking : Simulate binding to PPAR-γ (antidiabetic target) using AutoDock Vina; prioritize substituents with high docking scores.
- QSAR Models : Correlate logP values with antimicrobial activity; hydrophobic groups (e.g., cycloheptylidene) enhance membrane penetration .
Q. How to design mechanistic studies for its anti-inflammatory activity?
- Enzyme Inhibition : Measure COX-2/LOX inhibition via colorimetric assays (e.g., absorbance at 450 nm for COX-2).
- Gene Expression : Use RT-qPCR to quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
